molecular formula C75H120N20O22S B13668055 H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH

H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH

Cat. No.: B13668055
M. Wt: 1685.9 g/mol
InChI Key: IDRSKECIMZOAKB-CZJZTGIGSA-N
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Description

Nuclear factor of activated T cells inhibitors are compounds that inhibit the activity of the nuclear factor of activated T cells, a family of transcription factors that play a crucial role in the regulation of immune responses. These inhibitors are primarily used to suppress the immune system, making them valuable in the treatment of autoimmune diseases and in preventing organ transplant rejection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nuclear factor of activated T cells inhibitors often involves complex organic synthesis techniques. For example, cyclosporine A and tacrolimus, two well-known nuclear factor of activated T cells inhibitors, are produced through multi-step synthetic routes that include the use of specific reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of nuclear factor of activated T cells inhibitors typically involves large-scale fermentation processes, especially for compounds like cyclosporine A, which is derived from the fungus Tolypocladium inflatum. The fermentation process is followed by extensive purification steps to isolate the active compound .

Chemical Reactions Analysis

Types of Reactions

Nuclear factor of activated T cells inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their efficacy and reduce side effects .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of nuclear factor of activated T cells inhibitors include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions are typically the modified versions of the original inhibitors, which have improved pharmacological properties. For example, modifications to cyclosporine A can result in derivatives with enhanced immunosuppressive activity .

Properties

Molecular Formula

C75H120N20O22S

Molecular Weight

1685.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-ethylamino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C75H120N20O22S/c1-14-39(8)59(90-70(111)57(37(4)5)88-63(104)42(11)93(16-3)74(115)50(30-45-32-78-36-82-45)87-68(109)52-20-18-27-95(52)53(97)33-79-62(103)41(10)83-64(105)46(76)25-28-118-13)72(113)89-58(38(6)7)71(112)91-60(40(9)15-2)73(114)92-61(43(12)96)69(110)80-34-54(98)94-26-17-19-51(94)67(108)86-49(29-44-31-77-35-81-44)66(107)84-47(21-23-55(99)100)65(106)85-48(75(116)117)22-24-56(101)102/h31-32,35-43,46-52,57-61,96H,14-30,33-34,76H2,1-13H3,(H,77,81)(H,78,82)(H,79,103)(H,80,110)(H,83,105)(H,84,107)(H,85,106)(H,86,108)(H,87,109)(H,88,104)(H,89,113)(H,90,111)(H,91,112)(H,92,114)(H,99,100)(H,101,102)(H,116,117)/t39-,40-,41-,42-,43+,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-,61-/m0/s1

InChI Key

IDRSKECIMZOAKB-CZJZTGIGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N(CC)C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCSC)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N(CC)C(=O)C(CC3=CN=CN3)NC(=O)C4CCCN4C(=O)CNC(=O)C(C)NC(=O)C(CCSC)N

Origin of Product

United States

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